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For Immediate Release

This document provides detailed application notes and protocols for in vivo studies of

Orvepitant, a neurokinin-1 (NK-1) receptor antagonist investigated for its antitussive

properties. The protocols are intended for researchers, scientists, and drug development

professionals engaged in the study of cough and related therapeutic interventions.

Introduction to Orvepitant and its Mechanism of
Action
Orvepitant is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a

key component of the sensory nervous system and is activated by Substance P, a

neuropeptide implicated in the pathophysiology of chronic cough.[1] By blocking the NK-1

receptor, Orvepitant is hypothesized to suppress the neuronal hypersensitivity that underlies

the cough reflex.[2] Preclinical and clinical studies have been conducted to evaluate the

efficacy and safety of Orvepitant as a potential treatment for chronic refractory cough and

cough associated with idiopathic pulmonary fibrosis (IPF).

The signaling pathway of the NK-1 receptor and the proposed mechanism of action for

Orvepitant are illustrated below.
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Figure 1: Orvepitant's Mechanism of Action

Preclinical In Vivo Studies: Guinea Pig Model of
Citric Acid-Induced Cough
Preclinical studies in animal models are crucial for evaluating the antitussive potential of novel

compounds. The guinea pig is a commonly used species for cough research as its cough reflex

is well-characterized and can be reliably induced by tussive agents like citric acid.[3] Selective

NK-1 receptor antagonism has been shown to block C-fiber-dependent coughing in guinea

pigs.[1]

Experimental Protocol
This protocol describes a method for evaluating the efficacy of a test compound, such as an

NK-1 receptor antagonist, in a citric acid-induced cough model in conscious guinea pigs.[4]

Materials:

Male Dunkin-Hartley guinea pigs (300-400g)

Whole-body plethysmograph

Aerosol generator (e.g., ultrasonic nebulizer)

Citric acid solution (0.2 M in saline)
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Test compound (e.g., NK-1 receptor antagonist) and vehicle

Sound recording and analysis software

Procedure:

Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 15

minutes daily for 3 days prior to the experiment.

Baseline Cough Response:

Place a guinea pig in the plethysmograph chamber.

Expose the animal to an aerosol of 0.2 M citric acid for 5 minutes.

Record the number of coughs during the exposure and for a 5-minute period immediately

following. Coughs are identified by their characteristic explosive sound and associated

pressure changes in the plethysmograph.

Compound Administration:

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

Allow for a pre-treatment period appropriate for the compound's pharmacokinetic profile.

Post-Treatment Cough Challenge:

Re-challenge the animal with the citric acid aerosol as described in step 2.

Record the number of coughs.

Data Analysis:

Calculate the percentage inhibition of the cough response for each animal compared to its

baseline or a vehicle-treated control group.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

compound's effect.
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Figure 2: Preclinical Study Workflow

Clinical In Vivo Studies: Human Trials in Chronic
Cough
Orvepitant has been evaluated in several clinical trials for its efficacy and safety in treating

chronic cough, including refractory chronic cough and cough associated with IPF. These

studies have typically been randomized, double-blind, and placebo-controlled.

Phase 2b Study in Refractory Chronic Cough
(VOLCANO-2)
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Study Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 2b dose-

ranging study.

Patient Population: 315 patients with refractory chronic cough.

Intervention:

Orvepitant 10 mg, 20 mg, or 30 mg once daily

Placebo once daily

Primary Endpoint: Change in awake cough frequency at week 12.

Secondary Endpoints:

Leicester Cough Questionnaire (LCQ)

Cough Severity Visual Analogue Scale (VAS)

Urge-to-Cough VAS

Key Findings: The 30 mg once-daily dose of Orvepitant showed statistically significant and

clinically relevant improvements in patient-reported outcomes compared to placebo at week 12.

While the primary endpoint of awake cough frequency was not met in the full analysis set, a

pre-defined sub-group of patients with higher cough frequency showed a near-significant

reduction.

Outcome Measure Orvepitant 30 mg vs. Placebo (p-value)

Leicester Cough Questionnaire p = 0.009

Cough Severity VAS p = 0.034

Urge-to-Cough VAS p = 0.005

Table 1: Efficacy of Orvepitant 30 mg in Refractory Chronic Cough

Phase 2 Study in IPF-Associated Cough (ORV-PF-01)
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Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.

Patient Population: Patients with a diagnosis of IPF and a troublesome cough for at least 8

weeks.

Intervention:

Cohort 1: Orvepitant 30 mg and placebo (in random order)

Cohort 2: Orvepitant 10 mg and placebo (in random order)

Each treatment period was 4 weeks, separated by a 3-week washout period.

Primary Endpoint: Change in coughing severity scores.

Key Findings: The 30 mg dose of Orvepitant resulted in lower (better) coughing severity

scores compared to placebo. Patients also reported a reduction in cough frequency and the

urge to cough with the 30 mg dose. The 10 mg dose did not show a significant benefit over

placebo.

Dose Outcome Result

Orvepitant 30 mg Coughing Severity
Statistically significant

improvement vs. placebo

Orvepitant 30 mg Cough Frequency
Patient-reported reduction vs.

placebo

Orvepitant 30 mg Urge to Cough
Patient-reported reduction vs.

placebo

Orvepitant 10 mg All Measures
No significant difference from

placebo

Table 2: Summary of Orvepitant Efficacy in IPF-Associated Cough
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Clinical Trial Cross-Over Design
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Figure 3: Clinical Trial Workflow (Cross-Over Design)

Safety and Tolerability
Across clinical trials, Orvepitant has been generally well-tolerated. Adverse events reported

more frequently with Orvepitant than placebo include headache and dizziness. No major

safety concerns have been identified.

Conclusion
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The in vivo studies of Orvepitant, from preclinical models to human clinical trials, provide a

comprehensive evaluation of its potential as an antitussive agent. The protocols and data

presented here offer a valuable resource for researchers in the field of cough and neurokinin-1

receptor antagonism. Further investigation is warranted to fully elucidate the therapeutic role of

Orvepitant in managing chronic cough.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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